

Quantitative Data on Iodine Oxoacid Nucleation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Perbromic acid

CAS No.: 19445-25-1

Cat. No.: S589802

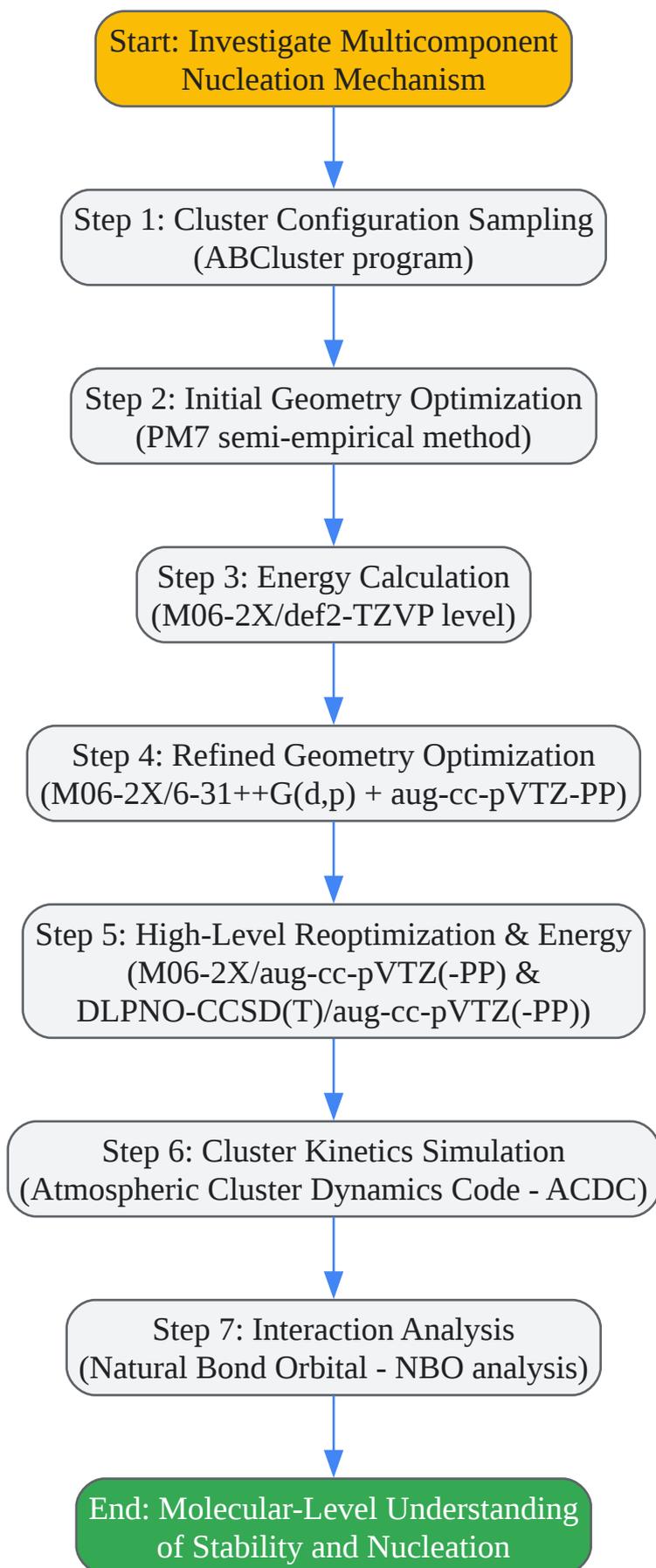
Get Quote

The following table summarizes key quantitative findings from a 2025 study on the synergistic nucleation between iodine oxoacids (HIO_3 , HIO_2) and iodine oxide (I_2O_4) [1] [2].

Component/Variable	Value/Result	Significance/Context
Nucleation System	$\text{HIO}_3\text{--HIO}_2\text{--I}_2\text{O}_4$	Three-component system involving iodic acid, iodous acid, and diiodine tetroxide [1] [2].
Nucleation Rate Enhancement	1.5 to 6.8 times higher	Compared to the $\text{HIO}_3\text{--HIO}_2$ two-component system at 278.15 K [1] [2].
Key Interaction Identified	Halogen bond-induced basicity enhancement	Explains how I_2O_4 can behave as a base in clusters with $\text{HIO}_3/\text{HIO}_2$, driving efficient nucleation [1] [2].
Halogen Bond Energy (ΔE)	1 to 45 kcal mol ⁻¹	General range for typical halogen bonds, as cited in the study [1] [2].
Typical Simulation Temperature	278.15 K	Approximate temperature of the marine boundary layer where this nucleation is relevant [1].

Detailed Experimental Protocol from Current Research

The molecular-level evidence for the stability and behavior of iodine oxoacids was obtained through a combined computational and modeling approach. Below is the workflow for the key experiments cited.



Click to download full resolution via product page

The methodology can be broken down into two main phases [1] [2]:

- **Quantum Chemical Calculations:** This phase aimed to identify the most stable structures and energies of molecular clusters.
 - **Global Minimum Search:** Thousands of initial configurations for clusters (e.g., $(\text{HI03})_x(\text{HI02})_y(\text{I204})_z$) were generated using the **ABCluster** program [1].
 - **Geometry Optimization & Energy Refinement:** These configurations underwent a multi-step optimization process, starting with the semi-empirical **PM7** method, followed by more accurate levels of theory (**M06-2X** functional and **DLPNO-CCSD(T)**) with increasingly larger basis sets [1]. This ensures the identified cluster structures are physically realistic and their energies are accurate.
 - **Intermolecular Interaction Analysis:** **Natural Bond Orbital (NBO)** analysis was performed to provide a detailed insight into the specific interactions (e.g., halogen bonds, hydrogen bonds) stabilizing the clusters [1].
- **Atmospheric Cluster Dynamics Modeling:** This phase quantified the real-world impact of the clusters' stability.
 - **Kinetics Simulation:** The **Atmospheric Cluster Dynamics Code (ACDC)** was used to simulate the formation and growth kinetics of the clusters by solving "birth–death" equations [1]. This model used the cluster energies from the quantum calculations and environmental conditions (e.g., **278.15 K, 1 atm**) to compute nucleation rates [1].

Key Stability Insights for Researchers

For a researcher or scientist in drug development, the core chemical insight from this study is the role of **halogen bonding** [1] [2].

- **Halogen Bond-Induced Basicity:** The study identified that I_2O_4 , traditionally not considered a base, can exhibit enhanced basicity through halogen bonding. This allows it to engage in an acid-base type reaction with HIO_3 and HIO_2 , which is a key driver for forming stable molecular clusters and enhancing nucleation rates [1] [2].
- **Broader Applicability:** The authors suggest that this effect may be a common feature in interactions between iodine-containing species, indicating its potential relevance in other chemical contexts beyond the atmosphere [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Significance of halogen bonding in the synergistic ... [pmc.ncbi.nlm.nih.gov]
2. Significance of halogen bonding in the synergistic nucleation of iodine... [pubs.rsc.org]

To cite this document: Smolecule. [Quantitative Data on Iodine Oxoacid Nucleation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b589802#halogen-vii-oxoacids-stability-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com